![molecular formula C12H14Cl2N2O B1448433 8-(Azetidin-3-yloxy)quinoline dihydrochloride CAS No. 1449117-70-7](/img/structure/B1448433.png)
8-(Azetidin-3-yloxy)quinoline dihydrochloride
Overview
Description
8-(Azetidin-3-yloxy)quinoline dihydrochloride is a chemical compound with the CAS Number: 1449117-70-7 . It has a molecular weight of 273.16 .
Molecular Structure Analysis
The IUPAC Name of the compound is 8-(Azetidin-3-yloxy)quinoline dihydrochloride . The InChI Code is 1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H .Physical And Chemical Properties Analysis
The compound is in solid form . The molecular weight of the compound is 273.16 . The IUPAC Name is 8-(Azetidin-3-yloxy)quinoline dihydrochloride . The InChI Code is 1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H .Scientific Research Applications
Therapeutic Biomedical Research
Compounds similar to “8-(Azetidin-3-yloxy)quinoline dihydrochloride” have been studied as inhibitors for various enzymes, such as 2OG oxygenase subfamilies, which are therapeutic targets for numerous human diseases .
Drug Discovery
CH-arylated quinolines, which may include derivatives like our compound of interest, are widely applied in drug discovery due to their potential medicinal properties .
Antiseptic and Disinfectant
The heterocycle structure of quinolines exhibits antiseptic and disinfectant properties, suggesting that “8-(Azetidin-3-yloxy)quinoline dihydrochloride” could be explored for similar uses .
Pesticide Development
Due to its transcription inhibitory function, quinoline derivatives can be used as pesticides, which might extend to "8-(Azetidin-3-yloxy)quinoline dihydrochloride" .
Material Science
Quinolines are also utilized in material science, indicating potential research applications for “8-(Azetidin-3-yloxy)quinoline dihydrochloride” in developing new materials or chemical processes .
Cancer Research
Although not directly mentioned for “8-(Azetidin-3-yloxy)quinoline dihydrochloride”, quinolines have been of interest as anti-cancer drugs, which could be a field of application worth investigating .
properties
IUPAC Name |
8-(azetidin-3-yloxy)quinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c1-3-9-4-2-6-14-12(9)11(5-1)15-10-7-13-8-10;;/h1-6,10,13H,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGJRPLMOJQHNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Azetidin-3-yloxy)quinoline dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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